2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol
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Overview
Description
2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline ring system substituted with a methyl group and a propanol side chain. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, scavenge free radicals, and antagonize the glutamatergic system . These actions contribute to its neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares similar neuroprotective properties but differs in its specific molecular interactions.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl group and has different biological activities.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct pharmacological properties.
Uniqueness
2-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12(2,15)13(3)11-7-5-4-6-10(11)8-9-14-13/h4-7,14-15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHPOFHKJQMBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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